molecular formula C7H16N2O2 B573645 Pentanoic  acid,  4,5-diamino-,  ethyl  ester CAS No. 168016-80-6

Pentanoic acid, 4,5-diamino-, ethyl ester

Cat. No.: B573645
CAS No.: 168016-80-6
M. Wt: 160.217
InChI Key: ZDDJPXOHNDIRDJ-UHFFFAOYSA-N
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Description

Pentanoic acid, 4,5-diamino-, ethyl ester, also known as ethyl 4,5-diaminopentanoate, is an organic compound with the molecular formula C7H16N2O2. This compound is a derivative of pentanoic acid, featuring amino groups at the 4th and 5th positions and an ethyl ester functional group. It is utilized in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,5-diamino-, ethyl ester typically involves the esterification of pentanoic acid derivatives followed by the introduction of amino groups. One common method includes:

    Esterification: Pentanoic acid is reacted with ethanol in the presence of an acid catalyst to form ethyl pentanoate.

    Amination: The ethyl pentanoate is then subjected to amination reactions using ammonia or amines under controlled conditions to introduce the amino groups at the desired positions.

Industrial Production Methods

Industrial production of pentanoic acid, 4,5-diamino-, ethyl ester may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4,5-diamino-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pentanoic acid, 4,5-diamino-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pentanoic acid, 4,5-diamino-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, ethyl ester: Lacks amino groups, used primarily as a flavoring agent.

    Pentanoic acid, 4-methyl-, ethyl ester: Contains a methyl group instead of amino groups, used in perfumes and cosmetics.

Uniqueness

Pentanoic acid, 4,5-diamino-, ethyl ester is unique due to the presence of two amino groups, which significantly alter its chemical reactivity and potential applications compared to other pentanoic acid derivatives. This structural feature allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

168016-80-6

Molecular Formula

C7H16N2O2

Molecular Weight

160.217

IUPAC Name

ethyl 4,5-diaminopentanoate

InChI

InChI=1S/C7H16N2O2/c1-2-11-7(10)4-3-6(9)5-8/h6H,2-5,8-9H2,1H3

InChI Key

ZDDJPXOHNDIRDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(CN)N

Synonyms

Pentanoic acid, 4,5-diamino-, ethyl ester

Origin of Product

United States

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